Cas no 331770-21-9 (Aurora kinase inhibitor-2)

Aurora kinase inhibitor-2 structure
Productnaam:Aurora kinase inhibitor-2
Aurora kinase inhibitor-2 Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide, N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-
- Aurora Kinase Inhibitor II
- Aurora Kinase Inhibitor II NEW
- N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
- 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline
- AC1O7M16
- Anilinoquinazoline1
- CBiol_002061
- CHEMBL382590
- K00590a
- quinazoline deriv. 1
- SureCN1066538
- N-{4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl}benzamide
- GTPL5930
- 4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline
- BDBM12403
- Bio1_000347
- HMS3229A17
- Bio1_001325
- Bio1_000836
- Q27074624
- N-[4-
- Aurora kinase inhibitor-2
- EX-A7555
- NCGC00487129-01
- N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide
- DTXSID00425012
- UNII-57YX8GY957
- SCHEMBL1066538
- CS-0045282
- G13829
- 331770-21-9
- AKOS040759631
- Benzamide, N-(4-((6,7-dimethoxy-4-quinazolinyl)amino)phenyl)-
- DB-101606
- J-019067
- N-(4-((6,7-Dimethoxy-4-quinazolinyl)amino)phenyl)benzamide
- CCG-206735
- 57YX8GY957
- MS-26799
- N-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)benzamide
- Aurora Kinase Inhibitor 2
- SDCCGSBI-0086659.P003
- HY-112355
-
- Inchi: 1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
- InChI-sleutel: IMYVCWQAHSYYOO-UHFFFAOYSA-N
- LACHT: O(C)C1C(=CC2=C(C=1)C(=NC=N2)NC1C=CC(=CC=1)NC(C1C=CC=CC=1)=O)OC
Berekende eigenschappen
- Exacte massa: 400.15354051g/mol
- Monoisotopische massa: 400.15354051g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 6
- Complexiteit: 549
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 85.4
- XLogP3: 4.2
Aurora kinase inhibitor-2 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112355-25mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 25mg |
¥6555 | 2024-05-24 | |
eNovation Chemicals LLC | Y1249541-25mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 25mg |
$325 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-50mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 50mg |
$535 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-5mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 5mg |
$145 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9040-50 mg |
Aurora Kinase Inhibitor II |
331770-21-9 | 99.15% | 50mg |
¥14800.00 | 2022-02-28 | |
MedChemExpress | HY-112355-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
¥9833 | 2024-05-24 | |
MedChemExpress | HY-112355-5mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 5mg |
¥2426 | 2024-05-24 | |
ChemScence | CS-0045282-100mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 100mg |
$2750.0 | 2022-04-27 | |
ChemScence | CS-0045282-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
$1870.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65576-500ug |
Aurora Kinase Inhibitor II |
331770-21-9 | 98% | 500ug |
¥740.00 | 2023-09-08 |
Aurora kinase inhibitor-2 Gerelateerde literatuur
-
Rachael A. Kelsey,David A. Miller,Sean R. Parkin,Kun Liu,Joe E. Remias,Yue Yang,Felice C. Lightstone,Cameron A. Lippert,Susan A. Odom Dalton Trans., 2016,45, 324-333
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
331770-21-9 (Aurora kinase inhibitor-2) Gerelateerde producten
- 66937-62-0(Tert-butyl 2-[(2-methoxyethyl)amino]propanoate)
- 2320177-01-1((1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide)
- 1261655-13-3(3-(4-Amino-2-(trifluoromethyl)benzoyl)pyridine)
- 1261555-20-7(4-Iodo-2'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)
- 1327497-77-7(1-4-(2-methoxyphenyl)piperazin-1-yl-3-{2-2-(propan-2-yl)phenoxyethoxy}propan-2-ol dihydrochloride)
- 1416351-95-5(1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone)
- 1361701-82-7(3-Hydroxy-4-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 2260936-30-7(Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate)
- 1034467-84-9(5-Cyclopropyl-2-fluoro-4-iodopyridine)
- 2171761-73-0(tert-butyl 3-amino-3-1-hydroxy-3-(propan-2-yl)cyclohexylazetidine-1-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:331770-21-9)Aurora kinase inhibitor-2

Zuiverheid:99%/99%/99%
Hoeveelheid:25mg/50mg/100mg
Prijs ($):297.0/505.0/859.0